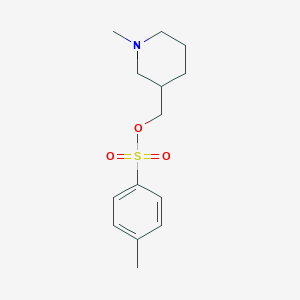

(1-methylpiperidin-3-yl)methyl 4-methylbenzenesulfonate

Description

(1-Methylpiperidin-3-yl)methyl 4-methylbenzenesulfonate (hereafter referred to as the "target compound") is a piperidine-derived tosylate ester widely utilized as a key intermediate in synthesizing paroxetine, a selective serotonin reuptake inhibitor (SSRI) antidepressant . Its structure comprises a 1-methylpiperidine core with a 4-fluorophenyl substituent and a 4-methylbenzenesulfonate (tosyl) ester group. The piperidine ring adopts a chair conformation, and the dihedral angle between its aromatic rings (47.01°) influences molecular packing and solubility . The compound’s synthesis involves nucleophilic substitution reactions, confirmed via ¹H NMR and HPLC-DAD-MS analyses .

Properties

IUPAC Name |

(1-methylpiperidin-3-yl)methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3S/c1-12-5-7-14(8-6-12)19(16,17)18-11-13-4-3-9-15(2)10-13/h5-8,13H,3-4,9-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQWGLLLVVPGCEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCN(C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methylpiperidin-3-yl)methyl 4-methylbenzenesulfonate typically involves the reaction of (1-methylpiperidin-3-yl)methanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. These methods are designed to be cost-effective and environmentally friendly, utilizing green chemistry principles wherever possible .

Chemical Reactions Analysis

Types of Reactions

(1-methylpiperidin-3-yl)methyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit antimicrobial properties. For instance, derivatives of piperidine have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis. The sulfonate group may enhance the interaction with bacterial cell membranes, leading to increased antimicrobial activity.

Anticancer Potential

Several studies have investigated the anticancer properties of sulfonyl derivatives related to (1-methylpiperidin-3-yl)methyl 4-methylbenzenesulfonate. For example, compounds derived from rohitukine have demonstrated significant apoptotic effects in cancer cell lines such as MCF-7, indicating that similar sulfonyl derivatives may also possess anticancer properties . The mechanism often involves the induction of apoptosis through mitochondrial pathways.

CNS Effects

Compounds featuring piperidine rings are known for their central nervous system (CNS) effects. N-Methylpiperidine, for instance, has been associated with analgesic properties. The potential CNS activity of this compound warrants further exploration in neuropharmacology.

Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions. Understanding its chemical reactivity is crucial for developing new derivatives with enhanced biological activity.

Case Study 1: Anticancer Activity

A study focused on the synthesis of sulfonyl derivatives from natural products revealed that certain derivatives exhibited significant cytotoxicity against cancer cell lines. Compounds K-6, K-8, and K-10 showed dose-dependent induction of apoptosis in MCF-7 cells, highlighting the potential of sulfonyl derivatives as anticancer agents .

Case Study 2: Antimicrobial Research

Another investigation into the antimicrobial properties of piperidine derivatives indicated that modifications to the piperidine structure could enhance activity against resistant strains of Mycobacterium tuberculosis. This study underscores the importance of structural optimization in drug design .

Comparison with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-Methylpiperidine | Piperidine ring without sulfonate | CNS effects; analgesic properties |

| 4-Methylbenzenesulfonamide | Sulfonamide group instead of piperidine | Antimicrobial activity |

| 1-(Pyrrolidin-3-yl)methanol | Pyrrolidine ring | Potential neuroprotective effects |

The unique combination of a piperidine ring and a sulfonate group in this compound may lead to distinct pharmacological profiles compared to these related compounds.

Mechanism of Action

The mechanism of action of (1-methylpiperidin-3-yl)methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

VM-7: Trityloxy Derivative

VM-7 ((3S,4R)-4-(4-fluorophenyl)-1-methyl-3-((trityloxy)methyl)piperidine) replaces the tosyl group with a trityloxy moiety.

- Pharmacophore Comparison: The trityloxy oxygen and piperidine nitrogen act as hydrogen bond acceptors, mimicking VM-2’s tosyl groups.

- Synthetic Utility : Trityloxy derivatives are less reactive in nucleophilic substitutions compared to tosylates due to steric hindrance, limiting their use in paroxetine synthesis .

Bromomethyl Pyridine Derivatives

Bromomethyl pyridines (e.g., entry 9 in Table 2.5 ) share synthetic routes with the target compound.

- Reactivity Comparison : Tosylates (target compound) exhibit lower leaving-group efficiency than bromides, requiring prolonged reaction times (24+ hours) and yielding minimal product under identical conditions .

- Application : Bromides are preferred in high-yield alkylation reactions, whereas tosylates offer stability in storage and controlled reactivity .

Pharmacologically Active Piperidine Derivatives

Piperidine-based compounds with alternative substituents demonstrate diverse therapeutic applications:

- 4-(Diphenylmethylene)piperidinyl Derivatives : Used in antihistamines, these compounds prioritize aromatic stacking interactions over hydrogen bonding, contrasting with the target compound’s SSRI focus .

- Hydroxydiphenylmethyl Derivatives : Enhanced solubility via hydroxyl groups enables formulation flexibility, unlike the hydrophobic tosylate group in the target compound .

Biological Activity

(1-Methylpiperidin-3-yl)methyl 4-methylbenzenesulfonate is an organic compound characterized by its unique piperidine structure, which includes a nitrogen atom in a six-membered ring and a sulfonate group attached to a para-substituted methylbenzene. This structural composition is believed to contribute to its diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Chemical Formula : C12H17NO3S

- Molecular Weight : 253.34 g/mol

- Functional Groups : Piperidine ring, methyl group, sulfonate group

This combination of functional groups enhances the compound's solubility and bioavailability, making it a candidate for various pharmacological studies.

Biological Activities

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant activities, which are essential for protecting cells from oxidative stress.

- Antiproliferative Effects : A study employing the MTT assay demonstrated that related sulfonyl derivatives exhibit significant antiproliferative activity against cancer cell lines, including MCF-7 breast cancer cells. The results indicated dose-dependent effects on cell viability, suggesting potential applications in cancer therapy .

The biological activity of this compound may involve several mechanisms:

- Receptor Interaction : The compound may interact with specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it could influence neurotransmitter systems or cellular signaling pathways.

- Cellular Effects : Studies have shown that the compound can induce apoptosis in cancer cells, as evidenced by increased Annexin V staining in flow cytometry assays. This suggests that it may trigger programmed cell death pathways .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant | Potential to reduce oxidative stress | |

| Antiproliferative | Significant effects on MCF-7 cell viability | |

| Apoptosis Induction | Induces apoptosis in cancer cells |

Case Study: Antiproliferative Activity

In a detailed investigation, this compound was tested against various cancer cell lines. The MTT assay revealed that at concentrations ranging from 15 μM to 24 μM, the compound significantly reduced cell viability. The study utilized a control group treated with DMSO to compare the effects accurately. Results indicated a strong correlation between concentration and cell death, highlighting its potential as an anticancer agent .

Q & A

Basic: What synthetic methodologies are recommended for laboratory-scale preparation of (1-methylpiperidin-3-yl)methyl 4-methylbenzenesulfonate?

Answer:

The compound is synthesized via a sulfonylation reaction. A typical protocol involves dissolving trans-(-)-paroxo (10 g) in dichloromethane (50 mL), adding triethylamine (7 mL) as a base, and cooling to 268 K. Toluenesulfonyl chloride (12 g) is added slowly, followed by methanesulfonic acid (4 mL) to catalyze the reaction. After stirring, the mixture is concentrated, extracted with toluene, and the aqueous layer pH-adjusted to 9.0 with NaHCO₃. The product is filtered, washed, and dried, yielding a white solid (m.p. 380–381 K) .

Key Steps:

- Use of toluenesulfonyl chloride for sulfonylation.

- Temperature control (268 K) to minimize side reactions.

- pH adjustment for efficient isolation.

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Answer:

- X-ray crystallography : Resolve the 3D structure, including chair conformation of the piperidine ring and dihedral angles (e.g., 47.01° between benzene rings) .

- HPLC : Assess purity using a C18 column with a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) .

- NMR/MS : Confirm molecular integrity via characteristic peaks (e.g., aromatic protons, sulfonate group).

Advanced: How can pharmacophore modeling guide the design of biologically active derivatives?

Answer:

Pharmacophore models identify essential features for activity. For example, the antitubercular activity of this compound maps two tosyl hydrogen bond acceptors and a hydrophobic 4-fluorophenyl group. Virtual screening prioritizes derivatives that align with these features, as seen in VM-2’s pharmacophore match (Fig. 9A in ). Tools like LigandScout or Schrödinger’s Phase are used to generate and validate models .

Methodology:

- Extract pharmacophore features from active compounds.

- Screen libraries using shape and electrostatic compatibility.

- Validate predictions with in vitro assays.

Advanced: What crystallographic refinement strategies address data discrepancies in structural studies?

Answer:

Discrepancies in electron density maps or thermal parameters are resolved using:

- SHELXL : Iterative refinement with restraints for bond lengths/angles. Hydrogen atoms are placed geometrically (riding model) with .

- ORTEP-3 : Visualize thermal ellipsoids to identify disordered regions. Adjust occupancy factors for overlapping atoms .

- Twinned Data : Use TWINLAW in SHELXL to model twin domains in high-symmetry crystals .

Advanced: How does the piperidine ring conformation influence biological interactions?

Answer:

The chair conformation (observed in X-ray studies) positions substituents axially or equatorially, affecting binding to targets like serotonin transporters. For instance, the 4-fluorophenyl group’s equatorial orientation in this compound mimics paroxetine’s bioactive conformation, critical for SSRI activity .

Analysis Tools:

- Conformational search (e.g., MacroModel).

- Molecular dynamics simulations to assess stability.

Basic: What solvents and conditions optimize the compound’s stability during storage?

Answer:

- Storage : Under inert atmosphere (N₂/Ar) at 253–277 K in amber glass vials.

- Solubility : Soluble in dichloromethane, toluene; sparingly soluble in water. Avoid prolonged exposure to light/moisture to prevent sulfonate hydrolysis .

Advanced: How are ligand- and structure-based virtual screening integrated to identify analogs?

Answer:

- Ligand-based : Generate pharmacophore models from active compounds (e.g., VM-2’s tosyl and fluorophenyl features) .

- Structure-based : Dock analogs into target proteins (e.g., Mycobacterium tuberculosis enzymes) using AutoDock Vina. Prioritize hits with complementary steric/electrostatic profiles.

- Validation : Cross-check with molecular dynamics (e.g., Desmond) to assess binding mode stability.

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods due to volatile solvents (dichloromethane).

- Waste Disposal : Neutralize sulfonate residues with NaOH before aqueous disposal .

Advanced: How does isotopic labeling (e.g., deuterated analogs) aid in metabolic studies?

Answer:

Deuterated methyl groups (e.g., methyl-d₃) reduce metabolic degradation by stabilizing C–H bonds. Synthesize analogs using deuterated toluenesulfonyl chloride, and track metabolites via LC-MS/MS .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.